Azido-PEG3-NHS ester

Description

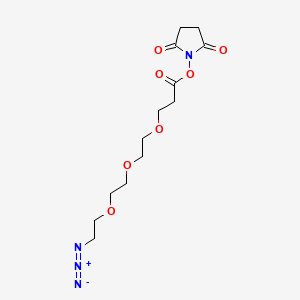

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O7/c14-16-15-4-6-22-8-10-23-9-7-21-5-3-13(20)24-17-11(18)1-2-12(17)19/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNLXVOZUEBSSRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Azido-PEG3-NHS Ester: Properties, Structure, and Advanced Bioconjugation Strategies

This guide provides a comprehensive technical overview of Azido-PEG3-NHS ester, a heterobifunctional crosslinker paramount in the fields of bioconjugation, drug development, and proteomics. We will delve into its core chemical properties, the distinct functionalities of its constituent parts, and provide field-proven protocols for its application. The narrative is structured to provide not just procedural steps, but the underlying chemical rationale, empowering researchers to optimize its use for their specific needs.

Part 1: Molecular Profile and Physicochemical Properties

This compound is a precisely engineered molecule designed for two-step sequential conjugations. Its structure consists of three critical components: an amine-reactive N-hydroxysuccinimide (NHS) ester, a bioorthogonal azide group, and a hydrophilic 3-unit polyethylene glycol (PEG) spacer that connects them. This trifecta of functionalities provides a powerful tool for linking a wide array of molecules with high specificity and efficiency.

Caption: Chemical structure of this compound.

The physical and chemical characteristics of this linker are summarized below, providing critical data for experimental design, including solubility and storage, which are vital for maintaining reagent integrity.

| Property | Value | Source(s) |

| Chemical Formula | C₁₃H₂₀N₄O₇ | [1][2] |

| Molecular Weight | 344.32 g/mol | [1][2] |

| CAS Number | 1245718-89-1 | [1][3] |

| Appearance | White solid to colorless oil | [4] |

| Purity | Typically ≥95-97% | [1] |

| Solubility | Soluble in Water, DMSO, DMF, DCM | [1][4] |

| Storage Conditions | -20°C, protect from moisture, store with desiccant | [1][5] |

Part 2: The Chemistry of the Functional Moieties

Understanding the reactivity of each functional group is the cornerstone of designing successful bioconjugation experiments. The choice of buffers, pH, and reaction partners is dictated by the distinct chemistry of the NHS ester and the azide group.

The Amine-Reactive N-Hydroxysuccinimide (NHS) Ester

The NHS ester is one of the most utilized functional groups for modifying biomolecules.[6] It reacts efficiently with primary amines, such as the N-terminus of a polypeptide or the ε-amino group of lysine residues, to form a stable and chemically robust amide bond.[7][8]

Mechanism of Action: The reaction is a nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide leaving group to yield the final amide conjugate.[]

Caption: NHS ester reaction with a primary amine.

Causality in Experimental Design: The efficiency of this reaction is critically dependent on pH.[10]

-

Optimal pH (7.2-8.5): In this range, a sufficient population of primary amines are deprotonated and thus nucleophilic, while the NHS ester maintains reasonable stability.[7][]

-

Low pH (<7): Amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and halting the reaction.

-

High pH (>9): The rate of hydrolysis of the NHS ester, a competing reaction with water, increases significantly.[7] This reduces the amount of reagent available to react with the target amine, lowering conjugation efficiency. The half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6.[7]

Therefore, buffers free of primary amines, such as phosphate, bicarbonate, or borate, are mandatory.[5] Buffers like Tris or glycine must be avoided during the reaction as they will compete for the NHS ester.[5]

The Bioorthogonal Azide Group (N₃)

The azide group is chemically inert to the vast majority of functional groups found in biological systems, making it a "bioorthogonal" handle.[11] Its purpose is to serve as a specific reaction partner for an alkyne- or cyclooctyne-modified molecule in a secondary "click chemistry" step. This allows for the precise attachment of a second molecule of interest (e.g., a fluorescent dye, a small molecule drug, or a biotin tag) to the now azide-functionalized biomolecule.[1][12]

The two predominant forms of azide-alkyne cycloaddition are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction joins an azide with a terminal alkyne to exclusively form a stable 1,4-disubstituted triazole ring.[13][14][] It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[16]

-

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction proceeds without the need for a cytotoxic copper catalyst, making it ideal for live-cell applications.[17][] It utilizes a strained cyclooctyne (e.g., DBCO, BCN), where the ring strain provides the driving force for the reaction with an azide to form a stable triazole.[17][19][20]

Caption: General workflow for two-step protein modification.

Protocol 1: Protein Azido-Functionalization via NHS Ester Conjugation

This protocol details the covalent attachment of the Azido-PEG3 linker to a primary amine-containing protein, such as an antibody.

Materials:

-

Protein of interest (1-10 mg/mL)

-

This compound

-

Reaction Buffer: 0.1 M Sodium Bicarbonate or 50 mM Borate Buffer, pH 8.3-8.5. [10]Must be amine-free.

-

Anhydrous DMSO or DMF

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 [10]* Purification System: Zeba™ Spin Desalting Columns or equivalent size-exclusion chromatography (SEC) system.

Methodology:

-

Protein Preparation: Ensure the protein is in the correct Reaction Buffer. If the current buffer contains amines (e.g., Tris), perform a buffer exchange using a desalting column or dialysis. [5]The concentration should ideally be between 1-10 mg/mL; higher concentrations generally improve labeling efficiency. [11]2. Linker Preparation: Immediately before use, equilibrate the vial of this compound to room temperature to prevent moisture condensation. [5]Dissolve the linker in anhydrous DMSO or DMF to create a 10 mM stock solution. Do not prepare stock solutions for long-term storage, as the NHS ester moiety is readily hydrolyzed. [5]3. Reaction Stoichiometry: Calculate the volume of linker stock solution needed to achieve the desired molar excess. A 10- to 20-fold molar excess of linker to protein is a common starting point for antibody labeling. [10]The optimal ratio may need to be determined empirically to achieve the desired Degree of Labeling (DoL). [21]4. Conjugation Reaction: Add the calculated volume of the linker stock solution to the protein solution while gently mixing. Ensure the final concentration of organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume to maintain protein integrity. [5]5. Incubation: Incubate the reaction for 1-4 hours at room temperature or 4-12 hours at 4°C for more sensitive proteins. [10]6. Quenching (Optional but Recommended): To stop the reaction, add Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature to ensure any unreacted NHS ester is hydrolyzed or reacted with the quenching agent. [11]7. Purification: Immediately purify the azide-functionalized protein from excess, unreacted linker and byproducts using a desalting column or SEC equilibrated with a suitable storage buffer (e.g., PBS). [10][11]The purified protein is now ready for long-term storage or for the subsequent click chemistry reaction.

| Parameter | Recommended Range | Rationale / Notes |

| Protein Concentration | 1-10 mg/mL | Higher concentration favors the bimolecular reaction over NHS ester hydrolysis. [11] |

| Reaction pH | 8.3 - 8.5 | Balances amine reactivity with NHS ester stability. [10] |

| Molar Excess (Linker:Protein) | 10x - 50x | Starting point for optimization; directly influences the Degree of Labeling (DoL). [11] |

| Reaction Time | 1-4 hours (RT) or 4-12 hours (4°C) | Longer times may be needed at lower temperatures or pH. [10] |

| Buffers to Use | Bicarbonate, Borate, HEPES, Phosphate | Must be free of competing primary amines. [10] |

| Buffers to Avoid | Tris, Glycine, Ammonium Buffers | These buffers contain primary amines that will consume the NHS ester reagent. [10] |

Protocol 2: CuAAC "Click" Reaction

This protocol describes the conjugation of an alkyne-containing molecule to the azide-functionalized protein from Protocol 1.

Materials:

-

Azide-functionalized protein in PBS

-

Alkyne-containing molecule of interest (e.g., Alkyne-Fluorophore)

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )

-

Copper Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the azide-functionalized protein and a 2- to 10-fold molar excess of the alkyne-containing molecule in PBS.

-

Catalyst Preparation: In the specified order, add the copper ligand (e.g., THPTA), followed by the CuSO₄ solution. [10]The ligand prevents copper precipitation and protects the protein from damage.

-

Reaction Initiation: Add the freshly prepared sodium ascorbate solution to the reaction mixture. This reduces Cu(II) to the active Cu(I) species, initiating the click reaction. [10][16]4. Incubation: Gently mix and incubate the reaction for 1-2 hours at room temperature, protected from light if using a light-sensitive molecule.

-

Purification: Purify the final conjugate using SEC or dialysis to remove the copper catalyst, excess alkyne reagent, and other byproducts. [11]

Part 4: Technical Considerations and Best Practices

-

Reagent Integrity: The primary point of failure in NHS ester chemistry is the hydrolysis of the ester. Always use anhydrous solvents for stock solutions, equilibrate the reagent to room temperature before opening, and use it immediately after dissolution. [5]* Controlling Degree of Labeling (DoL): The DoL is the average number of linker molecules conjugated per protein. It is primarily controlled by the molar excess of the NHS ester reagent used in the reaction. [21]For applications requiring precise control, it is advisable to perform a titration experiment with varying molar excesses to determine the optimal ratio for a specific protein. [21]* Troubleshooting:

-

Low Labeling Efficiency: This is often due to hydrolyzed NHS ester, incorrect buffer pH (too low), or the presence of competing amine-containing substances.

-

Protein Precipitation: May occur if the final concentration of organic solvent is too high (>10%) or if the conjugated molecule is highly hydrophobic.

-

Conclusion

This compound is a versatile and powerful tool that enables the elegant and efficient construction of complex bioconjugates. By understanding the distinct chemical principles governing its amine-reactive NHS ester and its bioorthogonal azide handle, researchers can harness its full potential. The sequential nature of its reactivity provides a high degree of control, allowing for the creation of well-defined antibody-drug conjugates, fluorescently labeled proteins for imaging, and a multitude of other functionalized biomolecules for both basic research and therapeutic development.

References

- Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

- Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Journal of Chemistry. [Link]

- Strain-Promoted Alkyne Azide Cycloaddition for the Functionalization of Poly(amide)-Based Dendrons and Dendrimers. Journal of the American Chemical Society. [Link]

- PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjug

- Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC).

- Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. National Institutes of Health (NIH). [Link]

- N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. Amerigo Scientific. [Link]

- This compound. Cambridge Bioscience. [Link]

- N-hydroxysuccinimide Definition. Fiveable. [Link]

- This compound | C13H20N4O7 | CID 77078451. PubChem - NIH. [Link]

- This compound | CAS 1245718-89-1. AxisPharm. [Link]

- Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3.

- N-Hydroxysuccinimide active ester. Custom Synthesis. [Link]

- Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]

- Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights.

- Application Note – Protein Labeling with NHS Esters. Glen Research. [Link]

- Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]

- A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL). PubMed Central. [Link]

Sources

- 1. This compound, 1245718-89-1 | BroadPharm [broadpharm.com]

- 2. This compound | C13H20N4O7 | CID 77078451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1245718-89-1, this compound - Biopharma PEG [biochempeg.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]

- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 8. glenresearch.com [glenresearch.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. This compound | CAS 1245718-89-1 | AxisPharm [axispharm.com]

- 13. Click Chemistry [organic-chemistry.org]

- 14. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 16. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 19. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 20. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Strategic Role of the PEG3 Spacer in Azido-PEG3-NHS Ester Crosslinkers

An in-depth technical guide on the function of the PEG3 spacer in Azido-PEG3-NHS ester for researchers, scientists, and drug development professionals.

This guide provides an in-depth analysis of the this compound, a heterobifunctional crosslinker, with a specific focus on the pivotal functions of its triethylene glycol (PEG3) spacer. We will dissect the molecular architecture of this reagent, elucidate the mechanistic advantages conferred by the PEG3 moiety, and provide actionable protocols for its application in bioconjugation, proteomics, and drug development.

Part 1: Deconstructing the this compound: A Molecule of Intent

The this compound is a powerful tool in the bioconjugation toolkit, designed with three distinct functional domains: an amine-reactive N-hydroxysuccinimidyl (NHS) ester, a bio-orthogonal azide group, and a central polyethylene glycol (PEG) spacer. This trifunctional composition allows for the covalent linkage of amine-containing biomolecules to alkyne-tagged partners through the highly efficient mechanism of "click chemistry."

-

The NHS Ester: This functional group serves as the primary anchor to the target biomolecule. It reacts specifically and efficiently with primary amines, such as the ε-amine of lysine residues on a protein's surface, to form a stable amide bond.

-

The Azide Group: Positioned at the opposite end of the linker, the azide is a bio-orthogonal handle. It remains inert to the complex milieu of biological systems until it is introduced to its alkyne counterpart, at which point it undergoes a rapid and specific cycloaddition reaction.

-

The PEG3 Spacer: Nestled between these two reactive ends is the PEG3 spacer. This is not merely a passive linker but a critical determinant of the final conjugate's properties and performance.

Part 2: The Multifaceted Role of the PEG3 Spacer

The inclusion of a PEG spacer is a deliberate design choice aimed at optimizing the physicochemical and biological properties of the resulting conjugate.[1] PEGylation, the process of covalently attaching PEG chains to molecules, is a well-established strategy in drug development to improve pharmacokinetic and pharmacodynamic profiles.[2][3] The PEG3 spacer in this compound, though short, offers a powerful combination of benefits.

Enhanced Hydrophilicity and Solubility

A primary function of the PEG3 spacer is to increase the water solubility of the crosslinker and the final conjugate.[4][5] Many therapeutic agents and fluorescent dyes are hydrophobic, which can lead to aggregation and poor bioavailability when conjugated to biomolecules in aqueous environments. The hydrophilic nature of the PEG chain helps to mitigate this by creating a hydration shell around the conjugate, thereby improving its solubility and stability.[6]

Steric Hindrance Mitigation and Flexibility

The PEG3 spacer introduces a flexible arm between the conjugated molecules. This physical separation is crucial for preserving the biological activity of proteins, such as antibodies. By preventing the conjugated payload from sterically hindering the antigen-binding site, the PEG spacer ensures that the antibody retains its targeting capabilities. The flexibility of the PEG chain allows the conjugated molecules to orient themselves in a way that minimizes unfavorable interactions.[6]

Reduction of Immunogenicity

PEGylation is a widely recognized method for reducing the immunogenicity of therapeutic proteins.[2][7] The PEG chain can mask epitopes on the protein surface, preventing recognition by the immune system. This "stealth" effect can prolong the circulation time of the therapeutic and reduce the risk of an adverse immune response.[6]

Improved Pharmacokinetics

In the context of drug development, particularly with Antibody-Drug Conjugates (ADCs), the PEG spacer can contribute to improved pharmacokinetics. By increasing the hydrodynamic radius of the conjugate, PEGylation can reduce renal clearance, leading to a longer circulation half-life.[3][8] This allows for a reduced dosing frequency and sustained therapeutic effect.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Significance |

| Molecular Weight | 315.3 g/mol | Important for calculating molar ratios in conjugation reactions. |

| Spacer Arm Length | 15.1 Å | Provides sufficient distance to reduce steric hindrance. |

| Solubility | Soluble in water and common organic solvents (e.g., DMSO, DMF). | Facilitates easy handling and reaction setup.[5] |

| Reactivity | NHS ester reacts with primary amines at pH 7.5-8.5. Azide reacts with alkynes via click chemistry. | Enables a two-step, controlled conjugation process.[9] |

Part 3: Practical Applications and Experimental Protocols

The unique properties of this compound make it a versatile tool for a wide range of applications, including the synthesis of ADCs, fluorescent labeling of proteins for imaging, and the immobilization of proteins on surfaces for biosensor development.[4]

Detailed Protocol: Labeling an Antibody with this compound

This protocol provides a general guideline for the conjugation of this compound to a monoclonal antibody (mAb). Optimization may be required for different antibodies and applications.

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

-

Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

Procedure:

-

Antibody Preparation:

-

Exchange the antibody into the reaction buffer using a desalting column to a final concentration of 2-5 mg/mL.

-

Determine the precise concentration of the antibody using a spectrophotometer (A280) or a protein assay (e.g., BCA).

-

-

Crosslinker Preparation:

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

-

Conjugation Reaction:

-

Calculate the required volume of the crosslinker stock solution to achieve the desired molar excess. A 10- to 20-fold molar excess of the NHS ester to the antibody is a common starting point.

-

Add the calculated volume of the this compound solution to the antibody solution while gently vortexing.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The reaction is pH-dependent, with optimal labeling occurring at a pH of 8.3-8.5.[10]

-

-

Purification of the Conjugate:

-

Remove the excess, unreacted crosslinker by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).

-

Collect the fractions containing the purified antibody-PEG-azide conjugate.

-

-

Characterization (Optional but Recommended):

-

Confirm the successful conjugation and determine the degree of labeling (DOL) using techniques such as MALDI-TOF mass spectrometry or by conjugating an alkyne-fluorophore via click chemistry and measuring the fluorescence.

-

Diagram 1: Experimental Workflow for Antibody Labeling

Caption: Workflow for labeling an antibody with this compound.

Part 4: Causality and Self-Validation in Experimental Design

The success of a bioconjugation experiment hinges on understanding the underlying chemical principles and building in self-validating steps.

-

pH Control: The efficiency of the NHS ester reaction with primary amines is highly pH-dependent.[10] Maintaining a pH between 7.5 and 8.5 is critical. Below this range, the reaction is slow, while above it, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the labeling efficiency.

-

Molar Ratio: The degree of labeling is controlled by the molar ratio of the crosslinker to the protein.[11] Running a series of small-scale reactions with varying molar ratios is advisable to determine the optimal conditions for a specific application without compromising the protein's function.

-

Purification: The purification step is not just for removing excess crosslinker but also serves as a validation step. A significant loss of protein during purification could indicate aggregation due to excessive labeling or inappropriate buffer conditions.

Diagram 2: Logical Relationship of Reaction Components

Caption: Two-step conjugation strategy using this compound.

Conclusion

The this compound is a meticulously designed crosslinker where each component plays a vital role. The PEG3 spacer, far from being a simple connector, is a key enabler of successful bioconjugation, imparting enhanced solubility, flexibility, and biocompatibility to the final product. A thorough understanding of the function of this spacer allows researchers to leverage its benefits to design and execute robust and reproducible bioconjugation strategies, ultimately leading to more effective and safer biotherapeutics and research tools.

References

- Veronese, F. M. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today, 10(21), 1451-1458. [Link]

- Suk, J. S., Xu, Q., Kim, N., Hanes, J., & Ensign, L. M. (2016). PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. Advanced Drug Delivery Reviews, 99(Pt A), 28–51. [Link]

- AxisPharm. (2024).

- Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins.

- AxisPharm. (n.d.). This compound.

- Glen Research. (2021). Application Note – Protein Labeling with NHS Esters. Glen Report 33.13. [Link]

- Crimson Publishers. (2022). The Usage of PEG in Drug Delivery Systems- A Mini Review.

- Dempsey, D. R., Jiang, S., Kalin, J. H., Chen, J., & Cole, P. A. (2019). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Methods in enzymology, 622, 189–203. [Link]

- Beta LifeScience. (2025). Pegylation Explained: Benefits, Uses & Future in Medicine.

- Jevševar, S., Kunstelj, M., & Porekar, V. G. (2010). The impact of PEGylation on biological therapies. BioDrugs, 24(5), 319–332. [Link]

Sources

- 1. precisepeg.com [precisepeg.com]

- 2. PEGylation, successful approach to drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CAS 1245718-89-1 | AxisPharm [axispharm.com]

- 5. This compound - CD Bioparticles [cd-bioparticles.net]

- 6. chempep.com [chempep.com]

- 7. crimsonpublishers.com [crimsonpublishers.com]

- 8. tandfonline.com [tandfonline.com]

- 9. This compound, 1245718-89-1 | BroadPharm [broadpharm.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. glenresearch.com [glenresearch.com]

The Professional’s Handbook to Azido-PEG3-NHS Ester: Mastering Solubility for Optimal Bioconjugation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven analysis of the solubility and handling of Azido-PEG3-NHS ester, a pivotal heterobifunctional linker in modern bioconjugation, click chemistry, and the development of advanced therapeutics like antibody-drug conjugates (ADCs). Moving beyond simple data sheets, this document elucidates the underlying chemical principles that govern the compound's behavior in various solvents. We will dissect the critical interplay between the hydrophilic PEG spacer and the hydrolytically sensitive N-hydroxysuccinimide (NHS) ester, providing a framework for rational solvent selection. This guide delivers detailed, validated protocols for dissolution and conjugation, troubleshooting advice for common solubility-related challenges, and visual workflows to ensure reproducible success in your research and development endeavors.

The Molecular Architecture: Understanding Function Through Form

This compound is a powerful tool precisely because of its distinct functional domains. A successful experimental design begins with a clear understanding of how each part of the molecule contributes to its overall reactivity and physical properties.

Figure 2: The competing pathways of aminolysis and hydrolysis for NHS esters.

The rate of this hydrolysis is highly dependent on pH, increasing dramatically with alkalinity. [1]Therefore, all handling and dissolution procedures are designed around a single principle: minimize the NHS ester's contact time with aqueous solutions before the desired reaction with the target amine can occur. This is why protocols universally recommend preparing fresh solutions in anhydrous organic solvents immediately prior to use. [2][3][4]

Quantitative Solubility Data & Strategic Solvent Selection

The choice of solvent is dictated by the experimental stage. For storage and stock solutions, an anhydrous, aprotic solvent is required. For the reaction itself, a solvent system that maintains the solubility of both the linker and the biomolecule is necessary.

| Solvent | Type | Solubility | Use Case & Expert Insights |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | Recommended for Stock Solutions. Anhydrous DMSO is the industry standard for dissolving NHS esters. [5]It provides excellent solubility and is miscible with most aqueous reaction buffers. The primary drawback is its high boiling point, making it difficult to remove. |

| Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | Recommended for Stock Solutions. A superb alternative to DMSO. [2][5]Like DMSO, anhydrous grades must be used to preserve the NHS ester's reactivity. |

| Dichloromethane (DCM) | Nonpolar | Soluble | Organic Synthesis. Useful for reactions where water must be strictly excluded. Not typically used for bioconjugation with aqueous buffers due to immiscibility. [6] |

| Ethanol | Polar Protic | Soluble | Limited Use. While solubility is reported, protic solvents can react with the NHS ester. [7]Generally not recommended for stock solutions intended for bioconjugation. |

| Aqueous Buffers (e.g., PBS) | Polar Protic | Soluble but Unstable | Reaction Medium Only. Never use for dissolution or storage. The reagent should be added to the aqueous buffer from a concentrated organic stock immediately before conjugation. The PEG spacer aids solubility in the final reaction mix. [6][8] |

Field-Validated Experimental Protocols

The following protocols are designed to be self-validating systems, minimizing common failure points like premature hydrolysis and ensuring reproducible results.

Protocol 1: Preparation of a Concentrated Stock Solution

Causality: The goal is to create a concentrated, stable stock that can be accurately pipetted into an aqueous reaction. Using an anhydrous polar aprotic solvent is non-negotiable as it prevents hydrolysis before the experiment begins. [5] Methodology:

-

Equilibrate Reagent: Allow the vial of this compound to warm to room temperature for at least 20 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder, which would initiate hydrolysis. [9]2. Solvent Preparation: Use only high-quality, anhydrous grade DMSO or DMF.

-

Dissolution: Add the anhydrous solvent to the vial to create a convenient stock concentration, typically 10-50 mM (e.g., dissolve 3.44 mg in 100 µL of DMSO for a 100 mM solution).

-

Mixing: Vortex thoroughly for 30 seconds to ensure the reagent is fully dissolved.

-

Use Immediately: It is strongly advised to prepare this stock solution fresh for each experiment. [2]While short-term storage at -20°C or -80°C in small, single-use aliquots is possible, it increases the risk of degradation from freeze-thaw cycles and moisture ingress. Discard any unused reconstituted reagent. [2]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. covachem.com [covachem.com]

- 6. This compound, 1245718-89-1 | BroadPharm [broadpharm.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound - CD Bioparticles [cd-bioparticles.net]

- 9. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to Azido-PEG3-NHS Ester: Principles and Practices in Bioconjugation

Introduction: Bridging Molecules with Precision and Versatility

In the intricate world of bioconjugation, the ability to covalently link molecules with precision and stability is paramount. Among the vast arsenal of chemical tools available to researchers, heterobifunctional crosslinkers stand out for their capacity to connect disparate molecular entities. This guide focuses on a particularly versatile reagent: Azido-PEG3-NHS ester. This molecule is engineered with three key components: an N-hydroxysuccinimide (NHS) ester for reacting with primary amines, a terminal azide group for "click chemistry," and a hydrophilic three-unit polyethylene glycol (PEG) spacer.[1][2] This strategic design makes it an invaluable tool in drug development, diagnostics, and fundamental biological research, enabling the creation of complex constructs like antibody-drug conjugates (ADCs) and functionalized biomaterials.[2][3]

This document provides a comprehensive exploration of the chemistry of this compound, with a primary focus on its reactivity with primary amines. We will delve into the reaction mechanism, critical experimental parameters, and provide detailed, field-proven protocols to empower researchers to achieve robust and reproducible results.

The Core Chemistry: Understanding the this compound Molecule

This compound is a heterobifunctional linker, meaning it possesses two different reactive groups, allowing for sequential and controlled conjugation reactions.[1]

-

N-Hydroxysuccinimide (NHS) Ester: This functional group is highly reactive towards primary amines, such as the side chain of lysine residues and the N-terminus of proteins.[4][] The reaction forms a stable and covalent amide bond.[][6]

-

Azide Group (-N3): The azide moiety is a key component for bioorthogonal chemistry, specifically "click chemistry."[3][7] It remains inert to the functional groups typically found in biological systems but reacts efficiently and specifically with alkyne-containing molecules.[7][8] This allows for a second, highly specific conjugation step.[9]

-

Polyethylene Glycol (PEG) Spacer: The three-unit PEG chain is not merely a linker; it imparts crucial properties to the molecule and the final conjugate.[10][11] The hydrophilic nature of PEG enhances the aqueous solubility of the reagent and the resulting bioconjugate, which is particularly beneficial when working with hydrophobic molecules.[10][12] The PEG spacer also reduces steric hindrance, potentially improving conjugation efficiency, and can help to minimize immunogenicity of the final product.[10][13]

The Amine Reaction: Mechanism and Kinetics

The cornerstone of utilizing this compound is its reaction with primary amines. This reaction proceeds via a nucleophilic acyl substitution mechanism.[] The unprotonated primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which then collapses, releasing N-hydroxysuccinimide (NHS) as a leaving group and forming a highly stable amide bond.[][6]

Caption: Mechanism of NHS ester reaction with a primary amine.

A critical competing reaction is the hydrolysis of the NHS ester by water, which also acts as a nucleophile.[14] This side reaction renders the reagent inactive and its rate is highly dependent on the reaction conditions, most notably pH.[4][14]

Pillar 1: Causality Behind Experimental Choices - Optimizing the Reaction Environment

Achieving high conjugation efficiency requires careful control over several experimental parameters. Understanding the "why" behind these choices is crucial for success and troubleshooting.

The Paramount Importance of pH

The pH of the reaction buffer is the single most critical factor governing the success of the conjugation.[14][15] It dictates the balance between the desired aminolysis and the competing hydrolysis.

-

Low pH (<7.0): At acidic pH, primary amines are predominantly in their protonated form (R-NH3+), which is not nucleophilic and therefore unreactive towards the NHS ester.[14][15]

-

Optimal pH (7.2 - 8.5): This range represents the "sweet spot" for NHS ester chemistry.[14][15] A sufficient concentration of the deprotonated, reactive amine is present for efficient conjugation, while the rate of hydrolysis remains manageable.[15] For many applications, a pH of 8.3-8.5 is considered optimal.[16][17]

-

High pH (>8.5): As the pH increases, the rate of NHS ester hydrolysis accelerates dramatically.[4][15] The half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 9.[4][14] This rapid degradation can significantly reduce the yield of the desired conjugate.[17]

| pH | Amine Reactivity | NHS Ester Stability (Hydrolysis Rate) | Outcome |

| < 7.0 | Low (Protonated Amine) | High (Slow Hydrolysis) | Inefficient Conjugation |

| 7.2 - 8.5 | Sufficient (Deprotonated Amine) | Moderate (Manageable Hydrolysis) | Optimal for Conjugation |

| > 8.5 | High (Deprotonated Amine) | Low (Rapid Hydrolysis) | Reduced Conjugation Yield |

| Caption: The influence of pH on NHS ester reaction efficiency. |

Buffer Selection: Avoiding Competitive Reactions

The choice of buffer is critical to prevent unwanted side reactions. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions.[4][14] These buffer components will compete with the target molecule for reaction with the NHS ester, leading to significantly reduced yields.[18]

Recommended Buffers:

Solvent Considerations: Ensuring Reagent Stability

This compound, like many NHS esters, has limited aqueous solubility and is susceptible to hydrolysis.[4] Therefore, it is typically dissolved in a dry, water-miscible organic solvent immediately before use.[4][16]

-

Recommended Solvents: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[14][16]

-

Critical Precaution: It is imperative to use high-quality, amine-free solvents.[14] DMF can degrade over time to form dimethylamine, which has a characteristic "fishy" odor and will react with the NHS ester, reducing its activity.[16][18]

-

Storage of Solutions: Do not prepare stock solutions of NHS esters for long-term storage, as they are moisture-sensitive.[14][19] Aqueous solutions should be used immediately.[16]

Reaction Temperature and Time

The reaction can be performed at temperatures ranging from 4°C to room temperature.[15]

-

Room Temperature (20-25°C): Generally allows for shorter reaction times (e.g., 30-60 minutes).[3]

-

4°C (on ice): Slows down the competing hydrolysis reaction, which can be advantageous for sensitive proteins or when longer incubation times are required (e.g., 2 hours to overnight).[3][17]

The optimal reaction time should be determined empirically but typically ranges from 30 minutes to a few hours.[3][9]

Pillar 2: Self-Validating Systems - Protocols and Methodologies

The following protocols are designed to be robust and include steps for validation and troubleshooting.

Experimental Protocol 1: General Procedure for Protein Labeling

This protocol provides a general framework for conjugating this compound to a protein containing primary amines.

Materials:

-

Protein of interest

-

This compound

-

Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation:

-

NHS Ester Preparation:

-

Conjugation Reaction:

-

Quenching the Reaction:

-

Purification:

Caption: Workflow for protein labeling with this compound.

Experimental Protocol 2: Quantification of Amine Modification (TNBSA Assay)

To validate the conjugation efficiency, it is often necessary to quantify the extent of amine modification. The 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) assay is a colorimetric method for determining the number of remaining free primary amines.

Materials:

-

Unconjugated and conjugated protein samples

-

TNBSA solution

-

Sodium bicarbonate buffer (e.g., 0.1 M, pH 8.5)

-

Amine standard (e.g., glycine)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare Standard Curve: Create a dilution series of the amine standard (e.g., 0 to 2 mM glycine) in the sodium bicarbonate buffer.[18]

-

Prepare Samples: Dilute the unconjugated and conjugated protein samples to a concentration that will fall within the range of the standard curve.

-

Reaction Setup: In a 96-well plate, add a defined volume of standards and samples.

-

Add TNBSA: Add the TNBSA solution to each well and mix gently.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.[18]

-

Read Absorbance: Measure the absorbance of each well at a wavelength between 405-420 nm.[18]

-

Calculation: Plot the absorbance of the standards versus their known concentration to generate a standard curve. Use the equation of the line to determine the concentration of free amines in your samples. The degree of modification can be calculated by comparing the free amine concentration of the conjugated sample to the unconjugated control.

Pillar 3: Authoritative Grounding & Troubleshooting

This section addresses common challenges and provides solutions grounded in the chemical principles discussed.

Troubleshooting Common Issues

| Problem | Potential Cause | Solution |

| Low or no conjugation | Inactive NHS Ester: The reagent may have hydrolyzed due to improper storage or handling.[21] | Test the reactivity of the NHS ester.[18] If inactive, use a fresh vial. Always allow the reagent to warm to room temperature before opening.[19] |

| Incompatible Buffer: The presence of primary amines (e.g., Tris, glycine) in the buffer.[4][14] | Exchange the biomolecule into an amine-free buffer (e.g., PBS, HEPES, bicarbonate) before the reaction.[21] | |

| Incorrect pH: The pH of the reaction buffer is too low, leading to protonated, unreactive amines.[14][15] | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[21] | |

| Degraded Solvent: The DMF used to dissolve the NHS ester has degraded to dimethylamine.[18] | Use high-purity, anhydrous DMF or DMSO. If the DMF has a "fishy" smell, discard it.[18] | |

| Precipitation of Protein | High Concentration of Organic Solvent: The volume of DMSO or DMF added exceeds 10% of the total reaction volume.[14] | Use a more concentrated stock of the NHS ester to minimize the volume of organic solvent added. |

| Multiple PEGylated Species | High Molar Excess of NHS Ester: Using a large excess of the linker can lead to the modification of multiple amine sites on the protein. | Optimize the molar ratio of NHS ester to protein to achieve the desired degree of labeling. Start with a 10- to 20-fold molar excess and adjust as needed. |

The Next Step: Leveraging the Azide Functionality

Once the Azido-PEG3 moiety is successfully conjugated to the primary amine of a biomolecule, the terminal azide group is available for a subsequent "click chemistry" reaction.[22][23] This bioorthogonal ligation allows for the highly efficient and specific attachment of a second molecule containing an alkyne group.[7][8] Common click chemistry reactions include the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[7][24] This two-step approach is central to the construction of complex bioconjugates for a wide range of applications, including:

-

Antibody-Drug Conjugates (ADCs): The NHS ester is used to attach the linker to the antibody, and the azide is then used to "click" on a cytotoxic drug payload.[1][2]

-

PROTACs (Proteolysis Targeting Chimeras): this compound can be used as a linker in the synthesis of these heterobifunctional molecules.[25]

-

Functionalized Surfaces: Immobilizing proteins or other biomolecules onto surfaces for diagnostic or research applications.[22]

-

Fluorescent Labeling: Attaching fluorescent probes to proteins for imaging and detection.[2]

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, enables the precise and controlled construction of complex bioconjugates. By understanding the fundamental principles of its reactivity with primary amines and carefully controlling the key experimental parameters—most notably pH, buffer composition, and solvent quality—researchers can achieve robust, reproducible, and high-yielding conjugation reactions. This guide provides the foundational knowledge and practical protocols to empower scientists to confidently integrate this valuable reagent into their research and development workflows, paving the way for new discoveries and therapeutic innovations.

References

- AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation.

- Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.

- Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules.

- AxisPharm. (n.d.). This compound | CAS 1245718-89-1.

- G-Biosciences. (n.d.). NHS ester labeling of amino biomolecules.

- Wikipedia. (n.d.). Click chemistry.

- Gade, M., et al. (2020).

- Chen, Y., et al. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. Molecules, 18(6), 7317-7330.

- ijrpr. (n.d.). Scalable Synthesis of Azido PEG NHS Esters and its Derivatives.

- ResearchGate. (2020, January 6). What is a quick and easy method for the quantification of primary amine groups or NHS ester groups?.

- Han, H. S., et al. (2016). Effects of Polyethylene Glycol Spacer Length and Ligand Density on Folate Receptor Targeting of Liposomal Doxorubicin In Vitro. Biological and Pharmaceutical Bulletin, 39(8), 1338-1344.

- LifeTein. (n.d.). Peptide Modifications: Linkers, spacers and PEGylation.

- ResearchGate. (2017, March 1). Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles?.

- G-Biosciences. (2015, October 22). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | CAS 1245718-89-1 | AxisPharm [axispharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. glenresearch.com [glenresearch.com]

- 7. Click chemistry - Wikipedia [en.wikipedia.org]

- 8. lumiprobe.com [lumiprobe.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]

- 13. lifetein.com [lifetein.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. lumiprobe.com [lumiprobe.com]

- 17. interchim.fr [interchim.fr]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Azide PEG NHS, N3-PEG-NHS - Biopharma PEG [biochempeg.com]

- 23. ijrpr.com [ijrpr.com]

- 24. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]

- 25. medchemexpress.com [medchemexpress.com]

understanding click chemistry with Azido-PEG3-NHS ester

An In-Depth Technical Guide to Azido-PEG3-NHS Ester in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a cornerstone reagent in modern bioconjugation. We will delve into the underlying principles of its application in click chemistry, offering not just protocols, but the scientific rationale behind each step. This document is designed to empower researchers to not only successfully execute established methods but also to intelligently troubleshoot and adapt these techniques for novel applications in drug development, diagnostics, and fundamental biological research.

Part 1: The Molecular Logic of this compound

This compound is a heterobifunctional linker, a molecule engineered with two distinct reactive groups, enabling the sequential conjugation of different molecular entities. Understanding its structure is key to appreciating its function.

-

N-Hydroxysuccinimidyl (NHS) Ester: This functional group is the "protein-facing" end of the molecule. It reacts efficiently with primary amines (–NH2), such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds. This reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.

-

Azide (N3): The azide group is the "click chemistry" handle. It is a highly energetic, yet kinetically stable functional group that remains inert to the biological milieu of a cell or organism. Its reactivity is specifically unleashed in the presence of an alkyne-containing molecule, its reaction partner in the click chemistry paradigm.

-

Polyethylene Glycol (PEG3) Spacer: The short, three-unit polyethylene glycol linker is not merely a spacer. This hydrophilic chain enhances the solubility of the reagent and the resulting conjugate in aqueous buffers, which is critical when working with proteins and other biomolecules. Furthermore, the PEG spacer can help to reduce steric hindrance, allowing the azide and NHS ester groups to react more efficiently with their respective targets. It can also play a role in reducing the immunogenicity of the final conjugate.

The strategic combination of these three components makes this compound a powerful tool for introducing an azide group onto a protein or other amine-containing biomolecule, preparing it for a subsequent, highly specific click chemistry reaction.

Part 2: The Click Chemistry Toolbox: CuAAC and SPAAC

Once a biomolecule is "azido-tagged" using this compound, it is ready for conjugation to a molecule bearing an alkyne. This is accomplished via one of two main flavors of click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The choice between these two is a critical experimental decision.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the prototypical "click" reaction, characterized by its high efficiency, specificity, and favorable kinetics. It involves the copper(I)-catalyzed reaction between a terminal alkyne and an azide to form a stable 1,4-disubstituted-1,2,3-triazole.

Mechanism of Action: The copper(I) catalyst is central to the reaction, acting as a template to bring the azide and alkyne together and lower the activation energy of the cycloaddition. This results in a significant rate acceleration compared to the uncatalyzed reaction, allowing it to proceed rapidly at room temperature and in aqueous buffers.

Causality in Experimental Choices:

-

Copper Source: Copper(II) salts, such as copper(II) sulfate (CuSO4), are often used as the copper source, as they are more stable than copper(I) salts. A reducing agent, such as sodium ascorbate, is then added to reduce the Cu(II) to the active Cu(I) in situ.

-

Ligands: A ligand, such as TBTA or BTTAA, is often included to stabilize the copper(I) oxidation state and prevent its disproportionation or oxidation, thereby maintaining catalytic activity.

-

Oxygen Exclusion: It is often beneficial to perform the reaction under anaerobic conditions (e.g., by degassing buffers) to prevent the oxidation of the copper(I) catalyst.

Trustworthiness of the Protocol: The high fidelity of the CuAAC reaction ensures that the azide and alkyne react exclusively with each other, leading to a homogenous product with a well-defined linkage. This predictability is a hallmark of a self-validating system.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative to CuAAC, a critical advantage when working with live cells or in vivo systems where the cytotoxicity of copper is a concern. SPAAC utilizes a cyclooctyne, a ring-strained alkyne, which reacts spontaneously with an azide without the need for a catalyst.

Mechanism of Action: The high ring strain of the cyclooctyne provides the driving force for the reaction. This strain is released upon the [3+2] cycloaddition with the azide, leading to the formation of a stable triazole.

Causality in Experimental Choices:

-

Cyclooctyne Reagent: The choice of cyclooctyne is critical, as it dictates the reaction kinetics. Dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) are common examples, with different reactivity profiles and steric considerations.

-

Concentration: As SPAAC is a bimolecular reaction, its rate is dependent on the concentration of the reactants. Therefore, using higher concentrations can lead to faster reaction times.

-

Solvent: The choice of solvent can influence the reaction rate. Protic solvents can sometimes slow the reaction, so optimizing the buffer system can be beneficial.

Trustworthiness of the Protocol: The bio-orthogonal nature of the SPAAC reaction, meaning it does not interfere with native biological processes, makes it an exceptionally reliable method for labeling in complex biological environments.

Part 3: Experimental Protocols and Data Presentation

Protocol 1: Azide-Labeling of a Protein with this compound

This protocol provides a general framework for labeling a protein with this compound. It is essential to optimize the protein concentration and the molar ratio of the NHS ester for each specific protein.

Materials:

-

Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column (e.g., Zeba™ Spin Desalting Columns)

Step-by-Step Methodology:

-

Protein Preparation: Ensure the protein solution is free of any primary amine-containing buffers (e.g., Tris), as these will compete with the protein for reaction with the NHS ester. If necessary, exchange the buffer to PBS or a similar non-amine-containing buffer. Adjust the protein concentration to 1-10 mg/mL.

-

Reagent Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a 10-100 mM stock solution.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

-

Incubation: Incubate the reaction mixture at room temperature for 30 minutes to 1 hour, or at 4°C for 2-4 hours. Gentle mixing during incubation can improve labeling efficiency.

-

Purification: Remove the excess, unreacted this compound using a desalting column according to the manufacturer's instructions. This step is crucial to prevent the unreacted linker from interfering with downstream applications.

-

Characterization (Optional but Recommended): Confirm the successful labeling of the protein with azide groups using techniques such as mass spectrometry or by performing a click reaction with a fluorescently labeled alkyne and analyzing the product by SDS-PAGE.

Protocol 2: CuAAC-Mediated Conjugation of an Azide-Labeled Protein

This protocol describes the conjugation of the azide-labeled protein (from Protocol 1) to an alkyne-containing molecule.

Materials:

-

Azide-labeled protein

-

Alkyne-containing molecule of interest

-

Copper(II) sulfate (CuSO4) stock solution (e.g., 50 mM in water)

-

Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared)

-

Copper-stabilizing ligand (e.g., TBTA or BTTAA) stock solution (e.g., 10 mM in DMSO)

Step-by-Step Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the azide-labeled protein and the alkyne-containing molecule in a suitable buffer (e.g., PBS, pH 7.4). A 2- to 5-fold molar excess of the alkyne is typically used.

-

Catalyst Preparation: In a separate tube, prepare the catalyst mix. For a final concentration of 1 mM CuSO4, 5 mM sodium ascorbate, and 1 mM ligand, add the appropriate volumes of the stock solutions.

-

Reaction Initiation: Add the catalyst mix to the protein/alkyne mixture to initiate the click reaction.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by SDS-PAGE or other analytical techniques.

-

Purification: Purify the resulting conjugate to remove the copper catalyst, excess alkyne, and other reaction components. This can be achieved by dialysis, size-exclusion chromatography, or affinity chromatography, depending on the nature of the conjugate.

Protocol 3: SPAAC-Mediated Conjugation of an Azide-Labeled Protein

This protocol outlines the copper-free conjugation of the azide-labeled protein to a cyclooctyne-containing molecule.

Materials:

-

Azide-labeled protein

-

Cyclooctyne-containing molecule (e.g., DBCO-PEG4-amine)

Step-by-Step Methodology:

-

Reaction Setup: Combine the azide-labeled protein and the cyclooctyne-containing molecule in a suitable buffer (e.g., PBS, pH 7.4). A 2- to 10-fold molar excess of the cyclooctyne is often used to drive the reaction to completion.

-

Incubation: Incubate the reaction at room temperature for 2-12 hours, or at 4°C for 12-24 hours. The reaction time will depend on the specific cyclooctyne used and the concentration of the reactants.

-

Purification: Purify the conjugate using appropriate chromatography techniques to remove the unreacted cyclooctyne and any byproducts.

Data Presentation: Quantitative Comparison of CuAAC and SPAAC

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None (Copper-free) |

| Reaction Rate | Very fast (minutes to a few hours) | Moderate to slow (hours to overnight) |

| Biocompatibility | Limited due to copper cytotoxicity | Excellent, suitable for live cells and in vivo applications |

| Reactants | Terminal alkyne and azide | Cyclooctyne and azide |

| Side Reactions | Potential for oxidative damage from copper | Generally very low, highly bio-orthogonal |

| Typical Applications | Bioconjugation in vitro, material science, drug discovery | Live-cell imaging, in vivo labeling, proteomics |

Part 4: Visualization of Workflows and Relationships

Diagram: The Two-Step Bioconjugation Workflow

Caption: A two-step workflow for bioconjugation using this compound.

Diagram: Decision Tree for Choosing Between CuAAC and SPAAC

Caption: A decision-making guide for selecting the appropriate click chemistry method.

References

- Click Chemistry: A Broadview.

- The Growing Applications of Click Chemistry.

An In-depth Technical Guide on Azido-PEG3-NHS Ester for PROTAC Development

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Azido-PEG3-NHS ester and its pivotal role in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into the fundamental principles of PROTAC technology, the critical function of linkers, and the specific advantages conferred by the this compound in synthesizing these innovative therapeutics. This document is designed to be a practical resource, offering not only theoretical insights but also actionable protocols and data interpretation strategies.

The Dawn of a New Therapeutic Modality: An Introduction to PROTACs

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic strategy that, instead of merely inhibiting the function of disease-causing proteins, co-opts the cell's own machinery to eliminate them entirely.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that specifically binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][3][4]

The mechanism of action is elegant in its simplicity. Upon entering the cell, the PROTAC molecule forms a ternary complex with the POI and the E3 ligase.[1][5] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and targeted for degradation by the proteasome, effectively removing it from the cellular environment. The PROTAC molecule, having catalyzed this process, is then released to target another POI molecule.[1]

Caption: PROTAC Mechanism of Action.

The Unsung Hero: The Critical Role of the Linker in PROTAC Efficacy

While the choice of ligands for the POI and E3 ligase is paramount for binding and specificity, the linker is far from a passive spacer.[] Its length, composition, and flexibility are critical determinants of a PROTAC's overall efficacy, influencing everything from the stability of the ternary complex to the molecule's physicochemical properties.[2][3][7]

The linker must be of an optimal length to span the distance between the POI and the E3 ligase, facilitating productive ternary complex formation without introducing steric hindrance.[1] Its chemical composition profoundly impacts the PROTAC's solubility, cell permeability, and metabolic stability.[5][8] For instance, incorporating hydrophilic moieties can improve the solubility of often large and greasy PROTAC molecules.[3][5]

This compound: A Versatile Tool for PROTAC Synthesis

This compound has emerged as a highly valuable building block in PROTAC development due to its unique combination of functional groups that enable a modular and efficient synthetic approach.[9][10] This heterobifunctional linker possesses three key features:

-

An Azide Group (-N3): This functional group is a key participant in "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[11][] This reaction is highly efficient, specific, and biocompatible, allowing for the rapid and clean ligation of the azide-containing linker to a molecule bearing an alkyne group.[11][13]

-

A Triethylene Glycol (PEG3) Spacer: The PEG component of the linker offers several distinct advantages. It is a flexible, hydrophilic chain that can significantly improve the aqueous solubility of the final PROTAC molecule, a common challenge in PROTAC design.[2][3][14][15] The flexibility of the PEG chain also allows for the necessary conformational adjustments to achieve a stable and productive ternary complex.[1][8]

-

An N-Hydroxysuccinimide (NHS) Ester: This activated ester is highly reactive towards primary amines, such as those found on the side chains of lysine residues or the N-terminus of a protein or peptide-based ligand.[16][17][18] The reaction forms a stable amide bond, providing a robust method for conjugating the linker to one of the PROTAC's ligands.[16][18]

The combination of these three components in a single molecule provides a powerful and versatile tool for the modular assembly of PROTACs.

Caption: Key components of this compound.

A Step-by-Step Guide to PROTAC Synthesis Using this compound

The modular nature of this compound lends itself to a straightforward and efficient two-step synthetic strategy for PROTAC assembly. This approach allows for the independent synthesis and purification of the ligand-linker intermediates, followed by a final click chemistry reaction to yield the desired PROTAC.

General Synthetic Scheme

The overall workflow can be visualized as follows:

Caption: Two-step PROTAC synthesis workflow.

Detailed Experimental Protocols

Protocol 1: Conjugation of this compound to an Amine-Containing POI Ligand

This protocol outlines the reaction of the NHS ester with a primary amine on the POI ligand to form a stable amide bond.

Materials:

-

Amine-functionalized POI ligand

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

N,N-Diisopropylethylamine (DIPEA)

-

Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)[19]

-

Reaction vessel (e.g., glass vial with a magnetic stir bar)

-

Purification system (e.g., preparative HPLC)

Procedure:

-

Reagent Preparation:

-

Reaction Setup:

-

In a reaction vessel, add the dissolved POI ligand.

-

Add the amine-free reaction buffer to achieve a final pH of 8.3-8.5.[19]

-

Add 2-3 equivalents of DIPEA to the reaction mixture.

-

Slowly add 1.1-1.5 equivalents of the this compound stock solution to the reaction mixture while stirring.

-

-

Reaction Incubation:

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. The optimal reaction time may need to be determined empirically.

-

-

Monitoring and Purification:

-

Monitor the reaction progress using an appropriate analytical technique, such as LC-MS, to confirm the formation of the desired product.

-

Once the reaction is complete, purify the azide-functionalized POI ligand intermediate using preparative HPLC.

-

-

Characterization:

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form the Final PROTAC

This protocol describes the "click" reaction between the azide-functionalized POI ligand and an alkyne-functionalized E3 ligase ligand.

Materials:

-

Purified azide-functionalized POI ligand (from Protocol 1)

-

Alkyne-functionalized E3 ligase ligand

-

Copper(II) sulfate pentahydrate (CuSO4·5H2O)

-

Sodium ascorbate

-

Solvent system (e.g., a mixture of t-butanol and water, or DMF)

-

Reaction vessel

-

Purification system (e.g., preparative HPLC)

Procedure:

-

Reaction Setup:

-

In a reaction vessel, dissolve the azide-functionalized POI ligand and the alkyne-functionalized E3 ligase ligand (typically in a 1:1 molar ratio) in the chosen solvent system.

-

-

Catalyst Preparation:

-

Prepare fresh stock solutions of copper(II) sulfate and sodium ascorbate in water.

-

-

Reaction Initiation:

-

Add the sodium ascorbate solution (approximately 0.2 equivalents) to the reaction mixture, followed by the copper(II) sulfate solution (approximately 0.1 equivalents). The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.

-

-

Reaction Incubation:

-

Stir the reaction at room temperature for 4-12 hours.

-

-

Monitoring and Purification:

-

Monitor the formation of the triazole-linked PROTAC by LC-MS.

-

Upon completion, purify the final PROTAC molecule by preparative HPLC.

-

-

Final Characterization:

| Parameter | Protocol 1: NHS Ester Reaction | Protocol 2: CuAAC Reaction |

| Key Reagents | This compound, Amine-ligand, DIPEA | Azide-intermediate, Alkyne-ligand, CuSO4, Sodium Ascorbate |

| Solvent | Anhydrous DMF or DMSO, Bicarbonate buffer | t-Butanol/Water or DMF |

| pH | 8.3 - 8.5 | Not critical |

| Temperature | Room Temperature or 4°C | Room Temperature |

| Reaction Time | 2 - 12 hours | 4 - 12 hours |

| Purification | Preparative HPLC | Preparative HPLC |

Essential Quality Control and Characterization of the Final PROTAC

A rigorous analytical workflow is crucial to ensure the identity, purity, and stability of the synthesized PROTAC.[21]

| Analytical Technique | Purpose | Key Information Obtained |

| LC-MS/MS | Identity and Purity | Confirms the molecular weight of the PROTAC and identifies any impurities or byproducts.[21] |

| RP-HPLC | Purity and Stability | Quantifies the purity of the PROTAC and can be used in forced degradation studies to assess its stability.[21] |

| NMR Spectroscopy | Structural Elucidation | Provides definitive structural confirmation of the PROTAC molecule.[22] |

| HRMS | Exact Mass | Determines the precise molecular weight, confirming the elemental composition. |

Biological Evaluation of the Synthesized PROTAC

Once the PROTAC has been synthesized and characterized, its biological activity must be assessed.

Protocol 3: In-Cell Western Blot for Protein Degradation

This is a standard method to quantify the degradation of the target protein.

Materials:

-

Cell line expressing the POI

-

Synthesized PROTAC

-

Cell culture reagents

-

Lysis buffer

-

Primary antibodies against the POI and a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment:

-

Plate the cells and allow them to adhere.

-

Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis:

-

Wash the cells and lyse them to extract total protein.

-

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with the primary antibodies, followed by the HRP-conjugated secondary antibodies.

-

-

Data Analysis:

-

Visualize the protein bands using a chemiluminescent substrate.

-

Quantify the band intensities and normalize the POI signal to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control.[23]

-

Conclusion: The Strategic Advantage of this compound in PROTAC Development

This compound stands out as a powerful and versatile linker for the synthesis of PROTACs. Its unique trifunctional nature, combining the amine-reactivity of the NHS ester, the click-ready azide group, and the solubility-enhancing and flexible PEG spacer, provides a streamlined and modular approach to PROTAC assembly. By leveraging the robust and efficient chemistries of NHS ester coupling and copper-catalyzed click reactions, researchers can rapidly generate libraries of PROTACs with varying linker lengths and attachment points for optimization. The principles and protocols outlined in this guide offer a solid foundation for the rational design and synthesis of novel and effective protein degraders, paving the way for the next generation of targeted therapeutics.

References

- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]

- AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs.

- Royal Society of Chemistry. (n.d.). Click chemistry in the development of PROTACs. RSC Chemical Biology.

- PubMed. (2020). Current strategies for the design of PROTAC linkers: a critical review.

- Semantic Scholar. (n.d.). Click chemistry in the development of PROTACs.

- Creative Biolabs. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency.

- National Institutes of Health. (n.d.). Site-specific Bioconjugation and Convergent Click Chemistry Enhances Antibody–Chromophore Conjugate Binding Efficiency.

- National Institutes of Health. (2023, December 29). Click chemistry in the development of PROTACs.

- National Institutes of Health. (2024, January 10). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies.

- YouTube. (2025, November 4). 2022 Nobel Prize: Bioconjugation and Click Chemistry Explained!.

- National Institutes of Health. (n.d.). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras.

- ACS Fall 2025. (n.d.). PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules.

- Immunomart. (n.d.). Azido-PEG3-aminoacetic acid-NHS ester.

- Royal Society of Chemistry. (2022, August 9). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?.

- National Institutes of Health. (n.d.). Characteristic roadmap of linker governs the rational design of PROTACs.

- Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service.

- ScienceOpen. (2024, March 21). Application of PROTACs in target identification and validation.

- Cambridge Bioscience. (n.d.). This compound - MedChem Express.

- ijrpr. (n.d.). Scalable Synthesis of Azido PEG NHS Esters and its Derivatives.

- ResearchGate. (n.d.). Structures of representative PROTACs with PEG/alkyl linkers.

- AxisPharm. (n.d.). This compound | CAS 1245718-89-1.

- National Institutes of Health. (2022, July 13). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles.

- National Institutes of Health. (n.d.). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions.

Sources

- 1. chempep.com [chempep.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. precisepeg.com [precisepeg.com]

- 4. PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules - American Chemical Society [acs.digitellinc.com]

- 5. The Essential Role of Linkers in PROTACs [axispharm.com]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound - MedChem Express [bioscience.co.uk]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 13. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 15. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 16. youtube.com [youtube.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. lumiprobe.com [lumiprobe.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Safe Handling of Azido-PEG3-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual-Reactivity of a Powerful Crosslinker

Azido-PEG3-NHS ester is a heterobifunctional crosslinker increasingly utilized in bioconjugation, drug delivery, and the synthesis of complex biomolecules like antibody-drug conjugates (ADCs) and PROTACs.[1][2][3] Its power lies in its two distinct reactive moieties, separated by a hydrophilic polyethylene glycol (PEG) spacer.[3]

-

N-Hydroxysuccinimide (NHS) Ester: This functional group reacts efficiently with primary amines, such as the lysine residues on proteins, to form stable amide bonds.[4][5] This reaction is fundamental for labeling proteins and other biomolecules.[4][5]

-

Azide (-N3) Group: The terminal azide is a key component for "click chemistry," enabling highly specific and efficient ligation with molecules containing alkyne groups through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.[1][2][3]

The PEG spacer enhances the aqueous solubility of the molecule and reduces steric hindrance, improving conjugation efficiency.[3] While this dual reactivity is a significant advantage, it also introduces a unique set of safety challenges that demand a thorough understanding and rigorous adherence to specialized handling protocols. This guide provides a comprehensive framework for the safe and effective use of this compound in a research and development setting.

Core Chemical Hazards: A Tale of Two Functional Groups